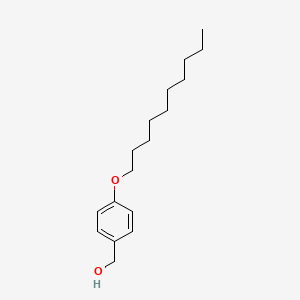

4-Decyloxybenzyl alcohol

Description

4-Decyloxybenzyl alcohol (C₁₇H₂₈O₂) is a para-substituted benzyl alcohol derivative characterized by a decyloxy group (–O–(CH₂)₉CH₃) attached to the aromatic ring. This compound combines the hydrophilic hydroxyl (–OH) group with a long hydrophobic alkyl chain, making it amphiphilic. The long alkyl chain may reduce reaction yields compared to shorter-chain analogs due to steric hindrance and solubility challenges during purification.

Properties

Molecular Formula |

C17H28O2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(4-decoxyphenyl)methanol |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,18H,2-9,14-15H2,1H3 |

InChI Key |

FPNKNAFCJDIAFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- The decyloxy group introduces significant hydrophobicity, contrasting with the hydrophilic –OH in 4-hydroxybenzyl alcohol and the moderately polar methoxy group.

- Steric bulk increases with substituent size: toluoyloxy (ester) > benzyloxy > decyloxy > methoxy > hydroxy.

Physicochemical Properties

Key Insights :

- The decyloxy group drastically increases lipophilicity (higher LogP) compared to other derivatives, enhancing compatibility with nonpolar matrices.

- Melting points decrease with longer alkyl chains due to reduced crystallinity.

Chemical Reactivity

- 4-Hydroxybenzyl alcohol: The phenolic –OH participates in hydrogen bonding and oxidation reactions, making it a precursor for antioxidants and pharmaceutical intermediates .

- 4-Methoxybenzyl alcohol : The electron-donating methoxy group stabilizes the aromatic ring, favoring electrophilic substitution. Demonstrated antibacterial activity in docking studies .

- 4-Benzyloxybenzyl alcohol: The benzyl ether group can be cleaved via hydrogenolysis, enabling its use in protective-group strategies .

- This compound: The long alkyl chain may facilitate micelle formation in aqueous solutions, suggesting utility in emulsifiers or nanocarriers.

Q & A

Q. What are the recommended synthesis pathways for 4-Decyloxybenzyl alcohol in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxybenzyl alcohol with decyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. This approach mirrors methods used for analogous compounds like 4-methoxybenzyl alcohol .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., peroxides). Prolonged storage at room temperature may lead to degradation, as observed in structurally similar alcohols like 4-hydroxybenzyl alcohol .

- Handling : Use PPE (gloves, lab coat) to avoid skin contact, which can cause irritation. Work in a fume hood to minimize inhalation risks .

Q. What solvents are suitable for dissolving this compound in experimental setups?

- Methodological Answer : Based on solubility data for 4-hydroxybenzyl alcohol (Table 1), researchers can extrapolate compatible solvents for this compound. Pre-test solubility using small-scale trials with polar aprotic solvents (e.g., DMSO, DMF) or alcohols (methanol, ethanol).

Table 1 : Solubility of 4-Hydroxybenzyl Alcohol (Reference Compound)

| Solvent | Solubility (mg/mL at 20°C) |

|---|---|

| Water | 6.7 |

| DMSO | >100 |

| Methanol | >100 |

| 1N NaOH | 50 |

Advanced Research Questions

Q. How can GC-MS and GC-FID techniques be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use sequential solid-phase microextraction (SPME) to isolate the compound, as validated for 4-chlorobenzyl alcohol and 4-methoxybenzyl alcohol .

- Instrumentation : For GC-MS, employ a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min). Quantify using selective ion monitoring (SIM) for m/z peaks specific to this compound. For GC-FID, ensure calibration with certified reference standards and validate precision via inter-laboratory comparisons .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Studies : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition thresholds. Compare results with structurally similar compounds (e.g., 4-hydroxybenzyl alcohol decomposes at ~200°C ).

- Data Harmonization : Cross-reference findings with multiple analytical techniques (e.g., DSC for phase transitions, FTIR for functional group stability) to identify confounding factors like moisture or impurities .

Q. How can computational modeling predict the reactivity of this compound in pharmaceutical intermediates?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions between this compound and target proteins (e.g., enzymes). Parameterize the decyloxy chain’s hydrophobicity and the benzyl alcohol group’s hydrogen-bonding capacity, as demonstrated for 4-methoxybenzyl alcohol derivatives .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR shifts (e.g., ¹H and ¹³C) to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.